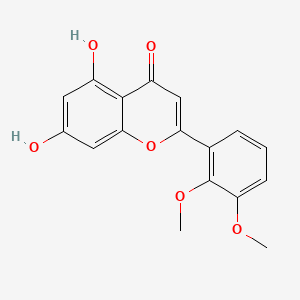
Sulfanide;sulfanylideneytterbium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfanide;sulfanylideneytterbium is a compound that combines the elements sulfur and ytterbium. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. The presence of sulfur and ytterbium in the compound suggests that it may exhibit interesting reactivity and coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sulfanide;sulfanylideneytterbium typically involves the reaction of ytterbium salts with sulfur-containing ligands. One common method is the oxidative coupling of thiols and amines, which can be used to prepare sulfenamides, sulfinamides, and sulfonamides . This method is advantageous because it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using sodium sulfinates and amines. This method is efficient and environmentally friendly, providing a general access to sulfonamide compounds . The use of NH4I-mediated amination of sodium sulfinates is another efficient strategy for the preparation of sulfonamides .
Análisis De Reacciones Químicas
Types of Reactions: Sulfanide;sulfanylideneytterbium can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur and ytterbium in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidative coupling of thiols and amines is a common reaction that can be used to synthesize sulfonamides . The use of sodium sulfinates and amines in the presence of NH4I is another common reaction condition .
Major Products: The major products formed from the reactions of this compound include various sulfonamide derivatives
Aplicaciones Científicas De Investigación
Sulfanide;sulfanylideneytterbium has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In medicine, sulfonamide derivatives are used to treat various diseases, including bacterial infections, hypertension, and inflammatory reactions . In industry, sulfonamides are used as herbicides and pesticides .
Mecanismo De Acción
The mechanism of action of sulfanide;sulfanylideneytterbium involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid for synthesizing the necessary folic acid . By inhibiting this enzyme, this compound prevents the synthesis of folic acid, which is essential for bacterial growth and survival.
Comparación Con Compuestos Similares
Sulfanide;sulfanylideneytterbium can be compared with other sulfonamide compounds such as sulfamethazine and sulfadiazine . These compounds share similar chemical structures and mechanisms of action but differ in their specific applications and effectiveness. Sulfamethazine is commonly used in veterinary medicine to treat livestock diseases, while sulfadiazine is used in combination with anti-malarial drugs to treat toxoplasmosis . The uniqueness of this compound lies in its specific combination of sulfur and ytterbium, which may confer unique chemical properties and reactivity.
Propiedades
Fórmula molecular |
HS3Yb2- |
|---|---|
Peso molecular |
443.3 g/mol |
Nombre IUPAC |
sulfanide;sulfanylideneytterbium |
InChI |
InChI=1S/H2S.2S.2Yb/h1H2;;;;/p-1 |
Clave InChI |
UBEATWXDRUCUOD-UHFFFAOYSA-M |
SMILES canónico |
[SH-].S=[Yb].S=[Yb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-](/img/structure/B13789548.png)





![4-[3-(Dimethylamino)-1-hydroxypropyl]benzene-1,2-diol](/img/structure/B13789583.png)






